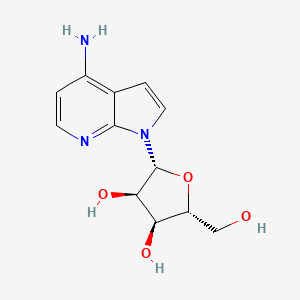

1-Deazatubercidin

Description

Its synthesis involves the glycosylation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, followed by sequential deprotection and reduction steps to yield the final compound . Early studies highlighted its structural similarity to natural purine nucleosides, with the key modification being the replacement of a nitrogen atom in the purine ring with a carbon atom (1-deaza modification), a change hypothesized to enhance metabolic stability or target specificity .

Properties

CAS No. |

83683-90-3 |

|---|---|

Molecular Formula |

C12H15N3O4 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H15N3O4/c13-7-1-3-14-11-6(7)2-4-15(11)12-10(18)9(17)8(5-16)19-12/h1-4,8-10,12,16-18H,5H2,(H2,13,14)/t8-,9-,10-,12-/m1/s1 |

InChI Key |

ICSYNCVSXUEZDG-DNRKLUKYSA-N |

SMILES |

C1=CN=C2C(=C1N)C=CN2C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C1=CN=C2C(=C1N)C=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CN=C2C(=C1N)C=CN2C3C(C(C(O3)CO)O)O |

Synonyms |

1-deazatubercidin 4-amino-1-beta-D-ribofuranosyl-1H-pyrrolo(2,3-b)pyridine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Broader Class: Deazapurine Nucleosides

1-Deazatubercidin belongs to the 3,7-dideazapurine nucleoside family, distinct from other analogs like:

- 7-Deazapurines (e.g., Sulfinosine): These compounds, evaluated in mouse models, demonstrated in vivo antitumor activity, possibly due to enhanced uptake or resistance to enzymatic degradation .

- 3-Deazapurines (e.g., Sulfonosine analogs): These derivatives showed variable activity depending on substitution patterns, underscoring the importance of the deaza position (3 vs. 7) in biological activity .

Data Tables and Research Findings

Table 1: In Vitro Antitumor Activity of this compound and Analogs

Table 2: Comparative In Vivo Activity of Deazapurine Nucleosides

Mechanistic Insights and Structure-Activity Relationships

- Amino Substitutions: The diamino groups in Compound 16 likely enhance hydrogen bonding with target enzymes (e.g., kinases or nucleoside transporters), improving cellular uptake or binding affinity .

- Deaza Position: 7-Deazapurines (e.g., Sulfinosine) may mimic natural nucleosides more effectively than 3,7-dideazapurines, explaining their superior in vivo performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.